Methyl 5-amino-6-iodopicolinate
Overview
Description
Methyl 5-amino-6-iodopicolinate is a chemical compound with the molecular formula C7H7IN2O2 It is a derivative of picolinic acid, featuring an amino group at the 5-position and an iodine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-iodopicolinate typically involves the iodination of methyl 5-aminopyridine-2-carboxylate. One common method includes the reaction of methyl 5-aminopyridine-2-carboxylate with iodine and sodium periodate in N,N-dimethylformamide at 60°C for 48 hours. The reaction mixture is then cooled, and the product is isolated by filtration and washing with water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing efficient isolation and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-iodopicolinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the amino group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction of the amino group can yield corresponding amines or other reduced forms.
Scientific Research Applications
Methyl 5-amino-6-iodopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-6-iodopicolinate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The iodine atom and amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-6-chloropicolinate
- Methyl 5-amino-6-bromopicolinate
- Methyl 5-amino-6-fluoropicolinate
Uniqueness
Methyl 5-amino-6-iodopicolinate is unique due to the presence of the iodine atom, which can confer distinct reactivity and interaction profiles compared to its halogenated analogs
Properties
IUPAC Name |
methyl 5-amino-6-iodopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAWLFXZOHDXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704844 | |
Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872355-60-7 | |
Record name | Methyl 5-amino-6-iodopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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